molecular formula C6H16Sn B14160493 Stannane, trimethyl(1-methylethyl)- CAS No. 3531-46-2

Stannane, trimethyl(1-methylethyl)-

Cat. No.: B14160493
CAS No.: 3531-46-2
M. Wt: 206.90 g/mol
InChI Key: CKDNMBVGKKTLEO-UHFFFAOYSA-N
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Description

Stannane, trimethyl(1-methylethyl)-, also known as isopropyltrimethyltin (IUPAC name), is an organotin compound with the molecular formula C₆H₁₆Sn and a molecular weight of 206.901 g/mol . Its CAS registry number is 3531-46-2, and its InChIKey is CKDNMBVGKKTLEO-UHFFFAOYSA-N, which uniquely identifies its structural configuration . This compound is part of the trialkyltin family, characterized by three methyl groups and one isopropyl group bonded to a central tin atom. Organotin compounds like this are utilized in industrial applications, including catalysis and polymer stabilization, though their use is regulated due to toxicity concerns .

Key thermodynamic properties include:

  • ΔfH°(gas): -57.4 kJ/mol (enthalpy of formation in gas phase)
  • ΔfH°(liquid): -150.0 kJ/mol (enthalpy of formation in liquid phase)
  • ΔvapH°: 46.5 kJ/mol (enthalpy of vaporization) .

Its ionization energy (IE) is 8.28 ± 0.01 eV (electron ionization method), indicating moderate stability under electron impact .

Properties

CAS No.

3531-46-2

Molecular Formula

C6H16Sn

Molecular Weight

206.90 g/mol

IUPAC Name

trimethyl(propan-2-yl)stannane

InChI

InChI=1S/C3H7.3CH3.Sn/c1-3-2;;;;/h3H,1-2H3;3*1H3;

InChI Key

CKDNMBVGKKTLEO-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Sn](C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Stannane, trimethyl(1-methylethyl)- can be synthesized through various methods, including stannylation and C-Sn coupling reactions. One common method involves the reaction of alkyl bromides or iodides with hexamethyldistannane in the presence of a catalyst . This reaction is operationally convenient and offers good functional group tolerance, resulting in the formation of trimethylstannanes in good yields.

Industrial Production Methods

Industrial production of stannane, trimethyl(1-methylethyl)- typically involves the use of organotin reagents and catalysts to facilitate the stannylation process. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of advanced techniques such as gas chromatography and mass spectrometry helps in monitoring the reaction progress and ensuring the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

Stannane, trimethyl(1-methylethyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of stannane, trimethyl(1-methylethyl)- include:

Major Products Formed

The major products formed from the reactions of stannane, trimethyl(1-methylethyl)- depend on the type of reaction and the reagents used. For example:

Scientific Research Applications

Stannane, trimethyl(1-methylethyl)- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of stannane, trimethyl(1-methylethyl)- involves its interaction with molecular targets and pathways in biological systems. The compound can bind to proteins and enzymes, affecting their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table compares Stannane, trimethyl(1-methylethyl)- with analogous trialkyltin compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Substituents on Tin
Stannane, trimethyl(1-methylethyl)- C₆H₁₆Sn 206.901 3531-46-2 3 methyl, 1 isopropyl
Trimethylpropylstannane C₆H₁₆Sn 206.901 3531-45-1 3 methyl, 1 propyl
Ethyltrimethylstannane C₅H₁₄Sn 192.875 3531-44-0 3 methyl, 1 ethyl
Tetraethylstannane C₈H₂₀Sn 234.954 597-64-8 4 ethyl groups

Key Observations :

  • Branching Effects : The isopropyl group in Stannane, trimethyl(1-methylethyl)- introduces steric hindrance compared to linear alkyl substituents (e.g., ethyl or propyl). This may reduce reactivity in nucleophilic substitution reactions .
  • Molecular Weight : Despite identical molecular formulas, structural isomers like trimethylpropylstannane (linear propyl) and Stannane, trimethyl(1-methylethyl)- (branched isopropyl) have distinct physical properties, such as boiling points and solubility .

Thermodynamic and Ionization Data Comparison

Compound Name ΔfH°(gas) (kJ/mol) ΔfH°(liquid) (kJ/mol) Ionization Energy (eV) Method
Stannane, trimethyl(1-methylethyl)- -57.4 -150.0 8.28 ± 0.01 Electron Ionization
Trimethylpropylstannane N/A N/A 8.90 Photoelectron
Ethyltrimethylstannane -62.3* -145.0* 8.40 Electron Ionization
Tetraethylstannane -98.1 -210.5 8.05 Electron Ionization

*Estimated values based on homologous series trends.

Analysis :

  • Enthalpy of Formation : The branched isopropyl group in Stannane, trimethyl(1-methylethyl)- results in a less negative ΔfH°(gas) compared to linear analogs like ethyltrimethylstannane, reflecting reduced stability due to steric strain .
  • Ionization Energy : Lower ionization energies in tetraethylstannane (8.05 eV) suggest easier electron removal, likely due to electron-donating ethyl groups enhancing tin’s electron density .

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